2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
2,4-Dichlorothieno[3,2-d]pyrimidine is a white solid . It is used in the synthesis of PI3K inhibitor under noncryogenic conditions .
Synthesis Analysis
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves a mixture of 2-amino-4-fluoro benzoic acid and urea in three flasks. After stirring for 4 hours with mechanical agitation at 180℃, the reaction was complete by TLC analysis .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorothieno[3,2-d]pyrimidine is C6H2Cl2N2S . The InChI code is 1S/C6H2Cl2N2S/c7-5-4-2(10-7(9)11-5)1-3(14-4)6(12)13/h1H, (H,12,13) .Physical And Chemical Properties Analysis
2,4-Dichlorothieno[3,2-d]pyrimidine is a white solid . Its melting point ranges from 136.0 to 140.0 °C . The molecular weight is 205.07 .Scientific Research Applications
Synthesis and Derivatization
One significant area of application involves the synthesis and derivatization of thieno[2,3-d]pyrimidine derivatives. For instance, a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, showcasing a direct formation approach from related precursors. This synthesis extends to various 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, demonstrating the compound's utility in generating a wide array of derivatives for further study or application (Santilli, Kim, & Wanser, 1971).
Antimicrobial and Antifungal Activities
Thieno[2,3-d]pyrimidine derivatives have also been synthesized for their biological activities, with some compounds evaluated for their antiallergenic and antimicrobial properties. Notably, derivatives have been prepared and tested for antiallergenic activity, demonstrating oral activity in specific models, which indicates potential for these compounds in allergy treatment research (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979). Furthermore, the synthesis of 4-chlorothieno[2,3-d]pyrimidines and their evaluation for antifungal activity underscore the compound's potential in developing new antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Material Science and Optical Properties
The exploration of thiopyrimidine derivatives in material science, particularly their electronic, linear, and nonlinear optical properties, highlights another area of application. The study of phenyl pyrimidine derivatives, for instance, has revealed their promising applications in medicine and nonlinear optics, suggesting these compounds' significant potential in high-tech applications like optoelectronics (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Antitumor and Radioprotective Activities
Additionally, novel thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit promising radioprotective and antitumor activities. This research suggests the potential of these compounds in developing new therapeutic agents for cancer treatment and radioprotection (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Safety and Hazards
The safety information available indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine is potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-5-4-2(10-7(9)11-5)1-3(14-4)6(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFVOUFAKBLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1446407-44-8 |
Source
|
Record name | 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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